Methyl alpha-isocyanatoacrylate

Description

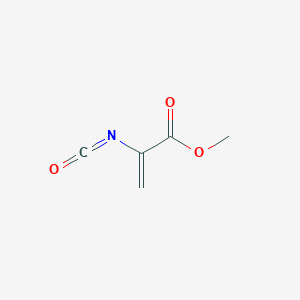

Methyl alpha-isocyanatoacrylate (C₅H₅NO₃) is an acrylate derivative featuring an isocyanate (-N=C=O) group at the alpha position of the methyl acrylate backbone. The isocyanate group confers high reactivity, enabling applications in polymer synthesis, adhesives, and crosslinking agents. However, its acute toxicity and handling risks—common to isocyanates—necessitate stringent safety protocols .

Properties

CAS No. |

112481-21-7 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.1 g/mol |

IUPAC Name |

methyl 2-isocyanatoprop-2-enoate |

InChI |

InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3 |

InChI Key |

UWRYVQMTSCUWFN-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C)N=C=O |

Canonical SMILES |

COC(=O)C(=C)N=C=O |

Other CAS No. |

112481-21-7 |

Synonyms |

MAICA methyl alpha-isocyanatoacrylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl alpha-isocyanatoacrylate with structurally or functionally related compounds, based on available evidence.

Chemical and Physical Properties

†Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the reaction of methyl pyruvate (CH₃COCOOCH₃) with chlorotrimethylsilane (ClSi(CH₃)₃) in the presence of triethylamine (Et₃N) as a base. This step generates a silylated intermediate, which is subsequently treated with ethyl chloroformate (ClCOOEt) to form a mixed carbonate. The final isocyanation step introduces the isocyanate group (-NCO) through thermal decomposition of the carbonate intermediate.

Key reagents and their roles:

-

Methyl pyruvate : Serves as the acrylate precursor.

-

Chlorotrimethylsilane : Activates the carbonyl group for nucleophilic attack.

-

Triethylamine : Neutralizes HCl byproduct, driving the reaction forward.

-

Ethyl chloroformate : Introduces the carbamate functionality.

Experimental Procedure

-

Silylation : Methyl pyruvate (1.0 mol) is reacted with chlorotrimethylsilane (1.2 mol) and triethylamine (1.5 mol) in anhydrous toluene at 0–5°C for 2 hours.

-

Carbonate Formation : Ethyl chloroformate (1.1 mol) is added dropwise to the silylated intermediate at room temperature, followed by stirring for 4 hours.

-

Isocyanation : The mixture is heated to 80°C under reflux for 6 hours, leading to the elimination of CO₂ and the formation of the isocyanate group.

-

Work-Up : The crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via vacuum distillation.

Yield : 65–72% (optimized conditions).

| Parameter | Value Range | Impact on Selectivity |

|---|---|---|

| Temperature | 260–350°C | Higher temps favor acrylate formation |

| Contact Time | 0.1–10 seconds | Shorter times reduce byproducts |

| Propylene:O₂ Ratio | 0.1:1 to 1:1 | Excess O₂ improves conversion |

Hypothetical Adaptation : Introducing an isocyanate group post-acrylate synthesis would require additional steps, such as nitrosylation followed by phosgenation, though this remains speculative without direct experimental evidence.

Comparative Analysis of Methods

The carbamate route (Method 1) is currently the only validated method for this compound synthesis. A comparison with theoretical adaptations of catalytic oxidation (Method 2) highlights trade-offs:

Experimental Optimization and Challenges

Critical Parameters in the Carbamate Route

-

Moisture Control : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of chlorotrimethylsilane and ethyl chloroformate.

-

Temperature : Exceeding 80°C during isocyanation leads to polymerization of the acrylate moiety.

-

Catalyst Loading : Triethylamine (1.5 equiv.) ensures complete neutralization of HCl, preventing side reactions.

Purification Challenges

The product is prone to oligomerization due to the reactivity of the isocyanate group. Vacuum distillation at reduced pressure (0.1–0.5 mmHg) minimizes thermal degradation.

Q & A

Basic Research Questions

Q. How can methyl alpha-isocyanatoacrylate be synthesized with high purity for research purposes?

- Methodological Answer : The compound is typically synthesized via controlled copolymerization with monomers like dimethyldiallylammonium chloride (DMDAAC), using ammonium persulfate (APS) as an initiator. Purification involves solvent precipitation (e.g., acetone) and dialysis to remove unreacted monomers. Characterization via FT-IR and NMR ensures structural integrity and purity .

Q. What analytical techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) for confirming functional groups.

- FT-IR to detect isocyanate (NCO) and acrylate (C=O) stretches.

- HPLC with UV detection for quantifying purity.

- Mass spectrometry (ESI-MS) for molecular weight validation.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of hydrolysis). Store in airtight containers under inert gas. Emergency protocols should include immediate rinsing for skin/eye contact and consultation of SDS guidelines for similar isocyanates .

Advanced Research Questions

Q. How do reaction conditions influence the reactivity of this compound in Michael addition reactions?

- Methodological Answer : Systematic optimization of temperature (20–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., DBU or Lewis acids) is critical. Kinetic studies via in-situ FT-IR or HPLC can track reaction progress. Design-of-experiments (DoE) frameworks help identify dominant variables .

Q. What methodologies are used to resolve contradictions in reported kinetic data for this compound polymerization?

- Methodological Answer : Discrepancies arise from differences in initiator concentration or solvent effects. Address this by:

- Standardizing reaction conditions (e.g., fixed [APS]/[monomer] ratios).

- Comparing data across multiple analytical methods (e.g., GPC for molecular weight vs. DSC for thermal behavior).

- Performing meta-analyses of published datasets to identify outliers .

Q. How can computational modeling predict the electronic properties of this compound to guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic attacks. Molecular dynamics simulations assess solvent interactions. Validate predictions with experimental Hammett substituent constants or spectroscopic data .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Buffered solutions (pH 3–10) identify degradation pathways (e.g., hydrolysis). Stabilizers like antioxidants (BHT) or moisture scavengers (molecular sieves) improve shelf life .

Q. How does this compound interact with biomolecules in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.